Micranoic acid A
Overview
Description
Micranoic acid A is a novel octanortriterpenoid compound isolated from the leaves and stems of Schisandra micrantha, a plant indigenous to Yunnan Province of China . This compound features an unusual octanorlanostane skeleton, which is characterized by the oxidative fission of the C-17 and C-20 bond, with C-17 being oxidized to the ketone level .
Preparation Methods
Micranoic acid A is isolated from the leaves and stems of Schisandra micrantha. The extraction process involves the use of petroleum ether and ethyl acetate as solvents . The structures of micranoic acids A and B were determined by one-dimensional and two-dimensional nuclear magnetic resonance spectroscopic analysis . The preparation of this compound does not involve any industrial production methods as it is primarily obtained through natural extraction from the plant source .
Chemical Reactions Analysis
Micranoic acid A undergoes various chemical reactions, including oxidation and reduction. The compound contains a ketone group, a carboxylic acid group, and a double bond, which makes it reactive under different conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Micranoic acid A has shown potential in various scientific research applications. It has been studied for its biological activities, including anti-HIV, anti-tumor, and anti-oxidant properties . The compound has also been investigated for its potential use as an estrogen receptor modulator and its antagonistic effect against farnesoid X receptor . Additionally, this compound has shown inhibitory effects against herpes simplex virus type 2 and adenovirus . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of micranoic acid A involves its interaction with various molecular targets and pathways. The compound’s unique octanorlanostane skeleton allows it to interact with specific enzymes and receptors, leading to its observed biological activities . For example, its anti-HIV activity is attributed to its ability to inhibit reverse transcriptase and polymerase enzymes . The anti-tumor activity is believed to be due to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Micranoic acid A is unique due to its octanorlanostane skeleton, which distinguishes it from other triterpenoids. Similar compounds include micranoic acid B, kadsuric acid, 3β-hydroxy-lanost-9(11),24(25)-dien-26-oic acid, and schizandronic acid . These compounds share some structural similarities but differ in their specific functional groups and biological activities . For instance, micranoic acid B has a similar structure but lacks the entire C-17 side chain . Kadsuric acid and schizandronic acid also share some structural features but have different biological activities .
Properties
IUPAC Name |
3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVFSMMYZKBYGK-JVRYAFQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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